
Kaempferol 3-neohesperidoside
Übersicht
Beschreibung
Kaempferol 3-neohesperidoside is a member of flavonoids and a glycoside . It is a natural product found in Ficus pandurata, Crataegus monogyna, and other organisms . It has been reported to have insulin-like properties in terms of glucose lowering .
Synthesis Analysis
Kaempferol 3-neohesperidoside has been reported to stimulate glycogen synthesis in rat soleus muscle through the incorporation of (14)C-d-glucose in glycogen . It is also known that Kaempferol glycosides can be hydrolyzed to Kaempferol by β-glucosidase and/or α-L-rhamnosidase .
Molecular Structure Analysis
The molecular formula of Kaempferol 3-neohesperidoside is C27H30O15 . The structure of this compound can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
Kaempferol 3-neohesperidoside is one of the several compounds that have been reported to have insulin-like properties in terms of glucose lowering . It stimulates glycogen synthesis in rat soleus muscle through the incorporation of (14)C-d-glucose in glycogen .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Kaempferol, an edible flavonoid generated from plants, has been shown to have anti-cancer properties . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Kaempferol has the potential to be an effective therapy for numerous tumors .
Antioxidant Activities
Kaempferol 3-neohesperidoside is a flavonoid that has been found to have antioxidant activities . It scavenges DPPH (a chemical compound used to measure the antioxidant capacity) radicals in a cell-free assay .
Antidiabetic Activities
Kaempferol 3-neohesperidoside has been found to have antidiabetic activities . It increases glucose uptake in isolated rat soleus muscle . It also increases glycogen synthesis in isolated rat soleus muscle .
Insulinomimetic Effect
Kaempferol 3-neohesperidoside exhibits an insulinomimetic effect on the rat soleus muscle . This means it mimics the effects of insulin, which could be beneficial for managing diabetes.
Control of Cancer through Antioxidative/Antinitrosative Potential
Kaempferol can control cancer through its antioxidative/antinitrosative potential by restoring the cell redox hemostasis . It inhibits the NF-κB pathway and up-regulates the Nrf2 transcriptional pathway .
Reduction of Serum Glucose Levels
Kaempferol 3-neohesperidoside reduces serum glucose levels in a rat model of diabetes induced by alloxan . This suggests it could potentially be used as a treatment for diabetes.
Wirkmechanismus
Target of Action
Kaempferol 3-neohesperidoside, a flavonoid derived from plants, has been found to interact with several targets. It has been shown to stimulate glucose uptake in the rat soleus muscle . This compound has also been found to interact with proteins involved in cancer cell signaling pathways . In addition, it has been shown to interact with the NLRP3 inflammasome, a protein complex involved in the inflammatory response .
Mode of Action
Kaempferol 3-neohesperidoside interacts with its targets to induce various changes. For instance, it stimulates glucose uptake in the rat soleus muscle, likely through its action on signaling pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) proteins . In cancer cells, it alters many signaling pathways, resulting in cell growth inhibition and death .
Biochemical Pathways
Kaempferol 3-neohesperidoside affects several biochemical pathways. It has been shown to stimulate glycogen synthesis in the rat soleus muscle through the PI3K-GSK-3 signaling pathway and the MAPK-PP1 pathway . In cancer cells, it alters many signaling pathways, including the MEK/ERK and STAT3 pathways, leading to cell growth inhibition and apoptosis .
Pharmacokinetics
It is known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .
Result of Action
The action of Kaempferol 3-neohesperidoside results in various molecular and cellular effects. In the rat soleus muscle, it stimulates glucose uptake and glycogen synthesis . In cancer cells, it inhibits cell growth and induces apoptosis . It also has anti-inflammatory effects, as demonstrated by its ability to inactivate the NLRP3 inflammasome .
Action Environment
The action, efficacy, and stability of Kaempferol 3-neohesperidoside can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the absorption of kaempferol glucosides . Additionally, factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can influence the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Kaempferol and its derivatives, including Kaempferol 3-neohesperidoside, have shown potential in the treatment of various diseases such as cancer, cardiovascular diseases, metabolic complications, and neurological disorders . Future research could focus on further elucidating the molecular mechanisms of Kaempferol’s antimicrobial activity and exploring its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBPOYHROOXEI-JWMUNMLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304657 | |
| Record name | Kaempferol 3-O-neohesperidoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3-neohesperidoside | |
CAS RN |
32602-81-6 | |
| Record name | Kaempferol 3-O-neohesperidoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-neohesperidoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity associated with kaempferol 3-neohesperidoside?
A1: Kaempferol 3-neohesperidoside exhibits promising anti-diabetic activity. Studies demonstrate its ability to significantly reduce blood glucose levels in diabetic mice. [] This effect is attributed, at least in part, to its interaction with metabolic enzymes. []
Q2: How does kaempferol 3-neohesperidoside exert its antidiabetic effects?
A2: Research suggests that kaempferol 3-neohesperidoside stimulates the activity of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK). [] This enzyme plays a crucial role in regulating glucose metabolism. Specifically, enhanced PFK activity, particularly in the liver, suggests that kaempferol 3-neohesperidoside promotes glucose utilization within tissues. [] This mechanism contributes to its hypoglycemic effects observed in diabetic models. []
Q3: Are there any specific structural features of kaempferol 3-neohesperidoside crucial for its anti-diabetic activity?
A3: Yes, the presence of two rhamnosyl residues in the kaempferol 3-neohesperidoside structure appears crucial for its hypoglycemic activity when administered intraperitoneally. [] Studies comparing the activity of kaempferol 3-neohesperidoside with other structurally similar flavonoids lacking one or both of these rhamnosyl moieties showed significantly reduced or absent hypoglycemic effects. [] This finding highlights the importance of these specific structural features for its biological activity.
Q4: Beyond its antidiabetic potential, what other biological activities have been reported for kaempferol 3-neohesperidoside?
A4: Kaempferol 3-neohesperidoside demonstrates insulinomimetic properties, stimulating glucose uptake in muscle tissue. [] This effect is mediated through the PI3K and PKC signaling pathways, similar to insulin's mechanism of action. [] Furthermore, it has shown potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging assays. [, ]
Q5: Has kaempferol 3-neohesperidoside shown potential against any specific diseases?
A5: While further research is needed, studies suggest potential applications for kaempferol 3-neohesperidoside in addressing several health concerns. Research highlights its potential as an anti-inflammatory agent. [] It can suppress pro-inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α in LPS-stimulated cells, indicating potential benefits for inflammatory conditions. [] Additionally, in vitro studies using a cell-based assay have indicated antiviral activity against influenza, including H1N1, H3N2, and H5N1 strains. []
Q6: What natural sources are rich in kaempferol 3-neohesperidoside?
A6: Kaempferol 3-neohesperidoside has been identified in various plant sources, highlighting its potential as a naturally derived bioactive compound. Some notable sources include:
- Citrus species: Particularly sour orange (Citrus aurantium) leaves exhibit significant increases in kaempferol 3-neohesperidoside content in response to drought stress. []
- Clitoria ternatea (butterfly pea) petals: This plant, known for its vibrant blue petals, contains a high concentration of kaempferol 3-neohesperidoside. []
- Salvadora persica (toothbrush tree) leaves: This traditional medicinal plant has been found to contain kaempferol 3-neohesperidoside, contributing to its antioxidant properties. []
- Bee pollen: Notably, bee pollen from sources like Papaver rhoeas (corn poppy) [] and Cistus creticus (rock rose) [] have been identified as containing kaempferol 3-neohesperidoside, highlighting its potential role in the beneficial properties attributed to bee pollen.
Q7: What analytical techniques are commonly used to identify and quantify kaempferol 3-neohesperidoside?
A7: Several analytical techniques are employed for the characterization and quantification of kaempferol 3-neohesperidoside. Some commonly used methods include:
- High-performance liquid chromatography (HPLC): This technique is widely used for the separation and quantification of kaempferol 3-neohesperidoside in complex mixtures, such as plant extracts and bee pollen. []
- Liquid chromatography-mass spectrometry (LC-MS): This method provides accurate identification and quantification of kaempferol 3-neohesperidoside based on its mass-to-charge ratio. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for structural elucidation and confirmation of kaempferol 3-neohesperidoside. [, , ]
Q8: Have any computational studies been conducted on kaempferol 3-neohesperidoside?
A8: Yes, molecular docking studies have been performed to investigate the potential interactions of kaempferol 3-neohesperidoside with specific protein targets. [, ] For example, research suggests its potential to disrupt the interaction between the SARS-CoV-2 spike protein and the ACE-2 receptor, a crucial step in viral entry into host cells. [] These computational findings provide valuable insights into the potential molecular mechanisms of action of kaempferol 3-neohesperidoside, warranting further investigation through in vitro and in vivo studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



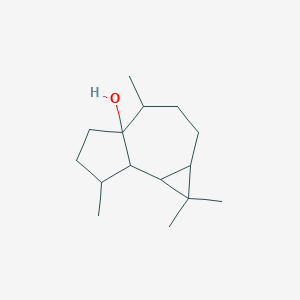

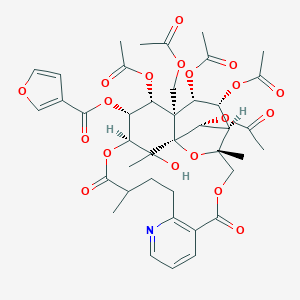



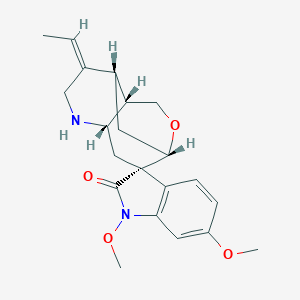
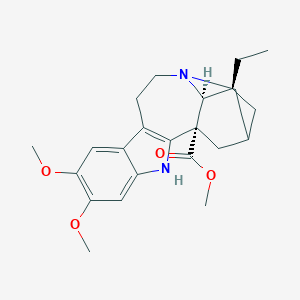

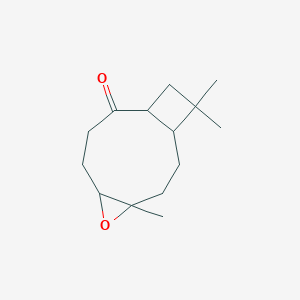

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)
